molecular formula C8H14O3 B8815587 Ethyl 3-ethoxybut-2-enoate

Ethyl 3-ethoxybut-2-enoate

Cat. No.: B8815587
M. Wt: 158.19 g/mol
InChI Key: ZOCYCSPSSNMXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 3-ethoxybut-2-enoate can be achieved through various methods. One common synthetic route involves the esterification of 3-ethoxy-2-butenoic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 3-ethoxybut-2-enoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Ethyl 3-ethoxybut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-ethoxybut-2-enoate exerts its effects involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, and the reaction proceeds through a nucleophilic acyl substitution mechanism . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-ethoxybut-2-enoate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and structural features.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-ethoxybut-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3

InChI Key

ZOCYCSPSSNMXBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethylacetoacetate (2.7 kg, 20.74 mol) in ethanol (4 L) was added conc. H2SO4 (4 ml) at 25° C. under a nitrogen atmosphere. The mixture was heated to 50° C. before adding triethylorthoformate (3073.6 g, 20.74 mol) drop wise. The mixture was stirred at 50° C. for 16 h. The mixture was concentrated under reduced pressure to give the title compound (2.8 kg, 85%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.9 (s, 1H), 4.1 (m, 2H), 3.7 (m, 2H), 2.2 (s, 3H), 1.2 (m, 3H), 1.1 (m, 3H).
Quantity
2.7 kg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
3073.6 g
Type
reactant
Reaction Step Two
Yield
85%

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